MSX-3 vs. MSX-2: Engineered Water Solubility Enables In Vivo Dosing
MSX-3 was developed as a phosphate ester prodrug to overcome the poor aqueous solubility of its parent compound, MSX-2, which severely limits its experimental utility in vivo [1]. Quantitative solubility data demonstrate that MSX-3 achieves a water solubility of >5–9 mg/mL, whereas MSX-2 is poorly soluble in water (exact value not reported but described as 'poor' and 'limited') . This enhanced solubility allows MSX-3 to be formulated in saline for intravenous injection or intracerebral microinfusion, and even administered in drinking water at 0.3 g/L for chronic studies, which is not feasible with MSX-2 [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | MSX-3: >5–9 mg/mL (water-soluble) |
| Comparator Or Baseline | MSX-2: Poorly soluble in water |
| Quantified Difference | MSX-3 is engineered for high aqueous solubility, whereas MSX-2 has limited water solubility that restricts its in vivo use. |
| Conditions | Solubility measured in water at room temperature or 60°C (for MSX-3 hydrate). |
Why This Matters
The engineered water solubility of MSX-3 directly determines its suitability for parenteral and intracerebral administration, a critical factor for in vivo pharmacology studies where MSX-2 is impractical.
- [1] Müller, C. E., et al. (2000). Water-soluble phosphate prodrugs of A2A-selective adenosine receptor antagonists. Journal of Medicinal Chemistry, 43(3), 440-448. View Source
- [2] GEO Accession viewer (NCBI). MSX-3 administration in drinking water at 0.3 g/L. View Source
